molecular formula C7H6N2O B1270219 1,3-Benzoxazol-4-amine CAS No. 163808-09-1

1,3-Benzoxazol-4-amine

Cat. No.: B1270219
CAS No.: 163808-09-1
M. Wt: 134.14 g/mol
InChI Key: DXNCTLORAFZVGQ-UHFFFAOYSA-N
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Description

1,3-Benzoxazol-4-amine is an organic compound with the molecular formula C7H6N2O It is a derivative of benzoxazole, which is a bicyclic compound consisting of a benzene ring fused to an oxazole ring

Biochemical Analysis

Biochemical Properties

1,3-Benzoxazol-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with key biological targets implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders . The nature of these interactions often involves hydrogen bonding and π-π stacking due to the planar structure of the benzoxazole scaffold . These interactions can lead to enzyme inhibition or activation, affecting various biochemical pathways.

Cellular Effects

This compound influences various cellular processes and functions. It has been found to affect cell signaling pathways, gene expression, and cellular metabolism. For example, benzoxazole derivatives, including this compound, have shown potent anticancer activity by targeting multiple metabolic pathways and cellular processes in cancer cells . These effects can lead to changes in cell proliferation, apoptosis, and other critical cellular functions.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific enzymes and proteins, leading to enzyme inhibition or activation . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are crucial for its biological activity and therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that its stability and degradation can impact its long-term effects on cellular function . For instance, prolonged exposure to this compound may lead to changes in cellular metabolism and gene expression, which can be observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects . Studies have shown that there are threshold effects, where the compound’s efficacy and toxicity are dose-dependent. Understanding these dosage effects is crucial for its potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism . These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall biological activity. The metabolic pathways of this compound are essential for understanding its pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can affect its localization and accumulation within specific tissues, influencing its therapeutic potential and toxicity.

Subcellular Localization

This compound’s subcellular localization is essential for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization helps in elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Benzoxazol-4-amine can be synthesized through several methods. One common approach involves the cyclization of 2-aminophenol with aldehydes or ketones under acidic conditions. For example, the reaction between 2-aminophenol and an aldehyde in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid can yield this compound . Another method involves the use of metal catalysts, such as copper or zinc, to facilitate the cyclization reaction .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of nanocatalysts and ionic liquid catalysts has also been explored to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1,3-Benzoxazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form benzoxazole derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The amine group in this compound can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions include various benzoxazole derivatives, which can exhibit different functional groups depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1,3-Benzoxazol-4-amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole: The parent compound of 1,3-benzoxazol-4-amine, which has similar structural features but lacks the amine group.

    Benzothiazole: A related compound where the oxygen atom in the oxazole ring is replaced by a sulfur atom.

    Benzimidazole: Another related compound where the oxygen atom in the oxazole ring is replaced by a nitrogen atom.

Uniqueness

This compound is unique due to the presence of the amine group, which allows for additional functionalization and reactivity compared to its parent compound, benzoxazole. This makes it a versatile building block for the synthesis of a wide range of derivatives with diverse biological and chemical properties .

Properties

IUPAC Name

1,3-benzoxazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c8-5-2-1-3-6-7(5)9-4-10-6/h1-4H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXNCTLORAFZVGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)OC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70363255
Record name 1,3-benzoxazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163808-09-1
Record name 4-Benzoxazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=163808-09-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-benzoxazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-benzoxazol-4-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the synthetic significance of 1,3-benzoxazol-4-amine as described in the research?

A1: The research paper [] outlines a synthetic route to obtain more complex heterocyclic structures using 1,3-benzoxazol-4-amines as building blocks. Specifically, 1,3-benzoxazol-4-amines (4a,b) were utilized as intermediates in the synthesis of 5,6,7,8-tetrahydro-4H-oxazolo[4,5-c]azepin-4-ones (5a,b). This involved reacting 4,5,6,7-tetrahydro-1,3-benzoxazol-4-ones with appropriate reagents to yield the desired this compound intermediates.

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